molecular formula C18H21NO2 B5541055 N-[3-(2-phenoxyethyl)benzyl]propanamide

N-[3-(2-phenoxyethyl)benzyl]propanamide

Cat. No.: B5541055
M. Wt: 283.4 g/mol
InChI Key: XVXQXFPGNVGCST-UHFFFAOYSA-N
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Description

N-[3-(2-Phenoxyethyl)benzyl]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a benzyl group at the 3-position, which is further modified with a 2-phenoxyethyl chain.

Properties

IUPAC Name

N-[[3-(2-phenoxyethyl)phenyl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-18(20)19-14-16-8-6-7-15(13-16)11-12-21-17-9-4-3-5-10-17/h3-10,13H,2,11-12,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQXFPGNVGCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=CC(=C1)CCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[3-(2-phenoxyethyl)benzyl]propanamide with structurally related propanamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Compound Structural Features Synthesis Yield Key Applications References
This compound Propanamide core, 3-benzyl substitution with 2-phenoxyethyl chain Not reported Hypothesized: Enzyme inhibition, antiviral -
2-Hydroxy-N-(2-phenoxyethyl)benzamide (A41) Benzamide core, 2-phenoxyethylamine substituent, hydroxyl group ~70–80% Influenza NS1 protein inhibition
N-Benzyl-3-(4-methoxyphenyl)propanamide Propanamide core, benzyl and 4-methoxyphenyl substituents 67–84% Catalytic hydrogenation studies
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-((4-(trifluoromethoxy)benzyl)oxy)benzyl)propanamide (17) Pyrrolidinone ring, trifluoromethoxy-benzyloxy substituent 84% Anticonvulsant activity in animal models
N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b) Sulfonyl group, 4-fluorobenzyl substituent Not specified Pseudomonas aeruginosa inhibition

Key Observations :

Structural Variations: The target compound’s 2-phenoxyethyl-benzyl substitution distinguishes it from analogs like A41 (benzamide core) and 17 (pyrrolidinone ring) . Sulfonamide-containing derivatives (e.g., 21b) exhibit enhanced antibacterial activity due to sulfonyl electrophilicity , whereas phenoxyethyl groups may improve membrane permeability .

Synthesis Efficiency :

  • Yields for similar compounds range widely (67–84%), influenced by substituent complexity. For example, 17 and related derivatives achieve >80% yields via optimized amidation protocols , while diazirine-containing analogs (e.g., 5 in ) show lower yields (16%) due to reactive intermediates .

17 and its analogs exhibit anticonvulsant effects, correlating with pyrrolidinone’s ability to modulate neuronal ion channels .

Physicochemical Properties: Melting points for propanamide derivatives vary with substituents: 17 (104–171°C) vs. High purity (>99% by UPLC) is achievable for derivatives with rigid aromatic groups .

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